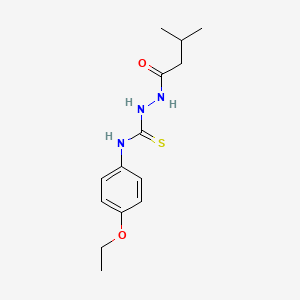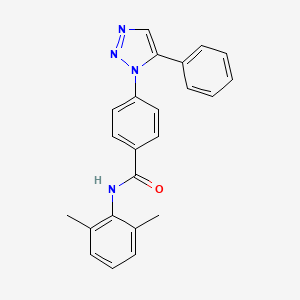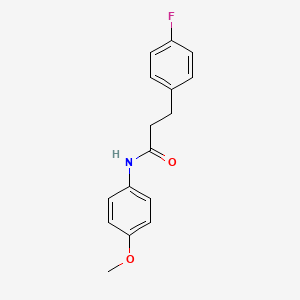![molecular formula C18H30N2O3 B4683763 2-[(4-cyclohexyl-1-piperazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4683763.png)
2-[(4-cyclohexyl-1-piperazinyl)carbonyl]cyclohexanecarboxylic acid
Descripción general
Descripción
2-[(4-cyclohexyl-1-piperazinyl)carbonyl]cyclohexanecarboxylic acid, commonly known as CPP or CPP-115, is a small molecule inhibitor of the enzyme aminopeptidase N (APN) that has been studied for its potential therapeutic applications in various diseases. APN is a zinc-dependent metalloprotease that plays a critical role in the regulation of various physiological processes, including inflammation, angiogenesis, and tumor growth. CPP-115 has been shown to have promising effects in preclinical studies, and its synthesis, mechanism of action, and potential applications are the focus of
Mecanismo De Acción
CPP-115 works by inhibiting the activity of 2-[(4-cyclohexyl-1-piperazinyl)carbonyl]cyclohexanecarboxylic acid, which is a key regulator of various physiological processes. This compound is involved in the degradation of various peptides, including enkephalins, which are endogenous opioids that play a critical role in pain perception and addiction. By inhibiting this compound, CPP-115 increases the levels of enkephalins in the brain, leading to reduced pain perception and drug-seeking behavior.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its effects on this compound and enkephalin levels, CPP-115 has been shown to modulate the activity of various neurotransmitters, including GABA and glutamate, which play critical roles in the regulation of neuronal excitability and synaptic plasticity. CPP-115 has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CPP-115 in laboratory experiments is its specificity for 2-[(4-cyclohexyl-1-piperazinyl)carbonyl]cyclohexanecarboxylic acid, which allows for the selective inhibition of this enzyme without affecting other zinc-dependent metalloproteases. This specificity also allows for the precise modulation of enkephalin levels, which is important for studying the role of these peptides in various physiological processes. One limitation of using CPP-115 in laboratory experiments is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations.
Direcciones Futuras
There are several future directions for research on CPP-115. One area of interest is the potential therapeutic applications of CPP-115 in various diseases, including epilepsy, addiction, and cancer. Another area of interest is the development of new formulations of CPP-115 that have improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms of action of CPP-115 and its effects on various physiological processes.
Aplicaciones Científicas De Investigación
CPP-115 has been studied extensively in preclinical models for its potential therapeutic applications in various diseases, including epilepsy, addiction, and cancer. In animal models of epilepsy, CPP-115 has been shown to reduce seizure activity and improve cognitive function. In addiction models, CPP-115 has been shown to reduce drug-seeking behavior and withdrawal symptoms. In cancer models, CPP-115 has been shown to inhibit tumor growth and angiogenesis.
Propiedades
IUPAC Name |
2-(4-cyclohexylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3/c21-17(15-8-4-5-9-16(15)18(22)23)20-12-10-19(11-13-20)14-6-2-1-3-7-14/h14-16H,1-13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKFSDSPCXACQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3CCCCC3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(3-chlorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4683685.png)
![1-butyl-7-isobutyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4683691.png)

![N-[6-ethyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4683711.png)
![2-({5-[(3-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4683718.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B4683725.png)
![2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-chlorophenyl)ethanone](/img/structure/B4683747.png)
![ethyl 3-(2-methylbenzyl)-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4683754.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B4683764.png)
![N-[1-(4-tert-butylphenyl)ethyl]nicotinamide](/img/structure/B4683768.png)
![3-(2-cyclohexylethyl)-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4683774.png)
![1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole](/img/structure/B4683781.png)